molecular formula C13H9Cl2F3N4OS B1671408 Ethiprole CAS No. 181587-01-9

Ethiprole

Cat. No. B1671408
M. Wt: 397.2 g/mol
InChI Key: FNELVJVBIYMIMC-UHFFFAOYSA-N
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Description

Ethiprole is a non-systemic insecticide of the fiproles (phenylpyrazoles) group . It is used to control a broad spectrum of insects, like those with chewing and sucking mouthparts that tend to damage the plants . It is mainly used for rice and cotton cultivation and is effective at low application rates against plant hoppers, thrips, aphids, weevils, flies and maggots, grasshoppers, psyllids, leaf miners and some species of whitefly .


Synthesis Analysis

The synthesis of Ethiprole is similar to that of fipronil, a well-known and extremely effective parasiticide . A key step involved in the synthesis of fipronil is the oxidation of sulfur into sulfoxide. Coupling reactions such as Suzuki–Miyaura have been employed in the synthesis of fipronil derivatives .


Molecular Structure Analysis

The molecular formula of Ethiprole is C13H9Cl2F3N4OS . The molecular weight is 397.20 .


Chemical Reactions Analysis

Ethiprole has been found to have sublethal effects on honeybees (Apis mellifera L.), affecting their development, antioxidation mechanisms, detoxification mechanisms and immune-related gene expression .

Safety And Hazards

Ethiprole is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylsulfinylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2F3N4OS/c1-2-24(23)11-9(5-19)21-22(12(11)20)10-7(14)3-6(4-8(10)15)13(16,17)18/h3-4H,2,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNELVJVBIYMIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)C1=C(N(N=C1C#N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058003
Record name Ethiprole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethiprole

CAS RN

181587-01-9
Record name Ethiprole
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Record name Ethiprole
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Record name Ethiprole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile
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Record name 1H-Pyrazole-3-carbonitrile, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfinyl)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHIPROLE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylthiopyrazole (22.25 g) in methanol was added a solution of sulfuric acid (1.5 g) in isopropanol. Hydrogen peroxide (6.95 g of 30% aqueous solution) was added and the temperature raised to 60° C. After two hours, the reaction was filtered and the solid washed with methanol. The filtrate was washed (water), dried and recrystallized (methanol) to give 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylsulfinylpyrazole (18.4 g), m.p. 173-174° C.
Quantity
22.25 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.95 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylthiopyrazole (22.25 g) in methanol was added a solution of sulfuiric acid (1.5 g) in isopropanol. Hydrogen peroxide (6.95 g of 30% aqueous solution) was added and the temperature raised to 60° C. After two hours, the reaction was filtered and the solid washed with methanol. The filtrate was washed (water), dried and recrystallized (methanol) to give 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylsulfinylpyrazole (18.4 g), m.p. 173-174° C.
Quantity
22.25 g
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.95 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,280
Citations
P Caboni, RE Sammelson… - Journal of agricultural and …, 2003 - ACS Publications
… This study compares the chemistry and action of ethiprole and fipronil and their … the ethiprole (E) and fipronil (F) series by coupling with the 4-substituent of the pyrazole, eg, ethiprole is E…
Number of citations: 175 pubs.acs.org
K Chen, F Tian, C Wu, X Wu, J Xu, F Dong, X Liu… - Water research, 2019 - Elsevier
… behavior of ethiprole in water and soil. The differences in ethiprole degradation products … in order to improve understanding of the ethiprole degradation pathway and the toxicity of the …
Number of citations: 39 www.sciencedirect.com
J Gao, F Wang, J Cui, Q Zhang, P Wang, D Liu… - Journal of Hazardous …, 2021 - Elsevier
… of ethiprole and its main metabolites (ethiprole sulfone (M1), ethiprole sulfide (M2), ethiprole amide (M3), ethiprole sulfone amide (M4) and desethylsulfinyl ethiprole (M5)) in zebrafish …
Number of citations: 21 www.sciencedirect.com
Q Zhang, H Shi, B Gao, M Tian, X Hua… - Science of the Total …, 2016 - Elsevier
… = 11.6 d) degraded faster than (S)-(−)-ethiprole (t 1/2 … of ethiprole, and these results should be extremely useful for the risk evaluation of ethiprole in food and environmental safety. …
Number of citations: 24 www.sciencedirect.com
Q Zhang, W Xiong, B Gao, Z Cryder… - Land Degradation & …, 2018 - Wiley Online Library
… of ethiprole in soil and their impact on soil microbial communities. (R)-ethiprole underwent … to elevated concentrations of (S)-ethiprole. Initially, the bacterial operational taxonomic units …
Number of citations: 26 onlinelibrary.wiley.com
Y Liu, C Wang, S Qi, J He, Y Bai - Environmental Geochemistry and Health, 2021 - Springer
… –3 mg/L ethiprole-… ethiprole induced an immune reaction in honeybees. To the best our knowledge, this study represents the first demonstration that sublethal concentrations of ethiprole …
Number of citations: 12 link.springer.com
YB Basavaraju, GR Srinivasa… - Acta Crystallographica …, 2023 - scripts.iucr.org
… , it is surprising that the crystal structure of ethiprole has not previously been published. One … (vide infra), which provided further impetus for our crystallographic study of ethiprole. …
Number of citations: 5 scripts.iucr.org
J Gao, F Wang, P Wang, W Jiang, Z Zhang, D Liu… - Environmental …, 2019 - Elsevier
… Ethiprole sulfide was found to be more toxic than ethiprole, with the 96h EC 50 value seven … ethiprole. Enantioselective toxicity was observed with R-ethiprole more toxic than S-ethiprole…
Number of citations: 37 www.sciencedirect.com
T Tanaka, T Suzuki, A Inomata - Birth defects research, 2018 - Wiley Online Library
Background Few published studies are reported for neurobehavioral toxicity of the phenylpyrazole insecticide ethiprole in mammals. This study was designed to evaluate the …
Number of citations: 10 onlinelibrary.wiley.com
MEA Elzaki, W Zhang, Z Han - Insect molecular biology, 2015 - Wiley Online Library
… ethiprole resistance mechanisms in a field population that is highly resistant to ethiprole. … monooxygenase was found to be associated with ethiprole resistance. Moreover, two genes, …

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